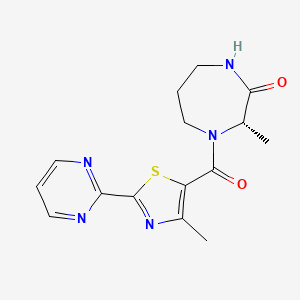![molecular formula C15H17F3N2O3 B7352233 (3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one](/img/structure/B7352233.png)
(3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one, also known as TFP, is a synthetic compound that belongs to the class of diazepan-2-ones. It has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. TFP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of (3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one is not fully understood, but it is believed to act on the GABA-A receptor, which is involved in the regulation of neuronal activity. This compound has been shown to enhance the binding of GABA to the receptor, leading to an increase in inhibitory neurotransmission. This results in a reduction in neuronal activity, which is responsible for the sedative and anxiolytic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to possess anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, this compound has been shown to possess anxiolytic and sedative effects, making it a potential treatment for anxiety and sleep disorders.
Advantages and Limitations for Lab Experiments
One advantage of (3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, this compound has been shown to exhibit a range of biological activities, making it a versatile compound for use in various experiments. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in laboratory experiments.
Future Directions
There are several potential future directions for research on (3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one. One area of interest is the development of new cancer therapies based on the anticancer properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new treatments for epilepsy, anxiety, and sleep disorders. Finally, the potential toxicity of this compound must be further investigated to ensure its safety for use in laboratory experiments and potential clinical applications.
Synthesis Methods
The synthesis of (3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one involves a multi-step process that requires the use of various reagents and solvents. The first step involves the condensation of 2-(trifluoromethyl)phenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then converted to the corresponding acid using hydrochloric acid. The acid is then reacted with 3-methyl-1,4-diazepan-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield this compound.
Scientific Research Applications
(3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including anticonvulsant, anxiolytic, and sedative effects. Additionally, this compound has been shown to possess anticancer properties, making it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
(3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O3/c1-10-14(22)19-7-4-8-20(10)13(21)9-23-12-6-3-2-5-11(12)15(16,17)18/h2-3,5-6,10H,4,7-9H2,1H3,(H,19,22)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAGFIVZIGYYGH-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)COC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)COC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R,5S)-3,5-dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]-(1H-indazol-3-yl)methanone](/img/structure/B7352155.png)
![(2S)-N-[1-[(3-fluorophenyl)methyl]-6-oxopyridin-3-yl]-2-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B7352161.png)
![[(3R,5S)-3,5-dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]-([1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B7352166.png)
![(3S)-4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352168.png)
![(3S)-3-methyl-4-(6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carbonyl)-1,4-diazepan-2-one](/img/structure/B7352190.png)
![(3S)-3-methyl-4-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352191.png)
![(3S)-3-methyl-4-[2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352217.png)
![2-methyl-3-[2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B7352221.png)
![(3S)-4-[3-(2-chlorophenoxy)propanoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352225.png)

![(3S)-4-[2-[4-(3,5-dimethylpyrazol-1-yl)phenyl]acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352242.png)


![(3S)-4-[1-(3-chlorophenyl)-5-methyltriazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352264.png)